ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE
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Overview
Description
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole moiety Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.
Amidation Reaction: The benzothiadiazole core is then reacted with an appropriate benzoyl chloride derivative to form the amido linkage.
Esterification: Finally, the esterification of the resulting amide with ethanol yields this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or sulfur atoms in the benzothiadiazole ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE has several scientific research applications:
Organic Electronics: The compound’s strong electron-withdrawing properties make it useful in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Material Science: The compound can be used as a building block for creating new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE largely depends on its application:
In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transfer processes in devices like OLEDs and solar cells.
In Pharmaceuticals: The benzothiadiazole moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-3-4-6-12(11)17-15(20)10-7-8-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFCUJLBIYJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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